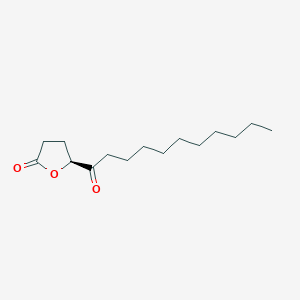
2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- is a chemical compound known for its unique structure and properties It belongs to the class of furanones, which are characterized by a furan ring fused with a lactone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- typically involves the reaction of furanone derivatives with specific reagents under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with a furanone precursor to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of catalysts and specific solvents can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furanones with various functional groups.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-3H-pyrazol-3-one
- 6-Diazo-5,6-dihydro-5-oxonaphthalene-1-sulfonic acid monoester
Uniqueness
Compared to similar compounds, 2(3H)-Furanone, dihydro-5-(1-oxoundecyl)-, (S)- stands out due to its specific structural features and the resulting chemical properties
Propiedades
Número CAS |
54848-35-0 |
|---|---|
Fórmula molecular |
C15H26O3 |
Peso molecular |
254.36 g/mol |
Nombre IUPAC |
(5S)-5-undecanoyloxolan-2-one |
InChI |
InChI=1S/C15H26O3/c1-2-3-4-5-6-7-8-9-10-13(16)14-11-12-15(17)18-14/h14H,2-12H2,1H3/t14-/m0/s1 |
Clave InChI |
STIRBIXEVCCOMC-AWEZNQCLSA-N |
SMILES isomérico |
CCCCCCCCCCC(=O)[C@@H]1CCC(=O)O1 |
SMILES canónico |
CCCCCCCCCCC(=O)C1CCC(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



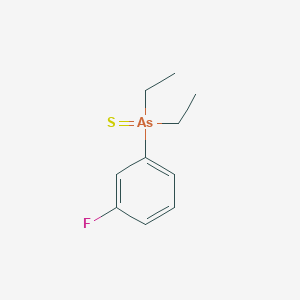

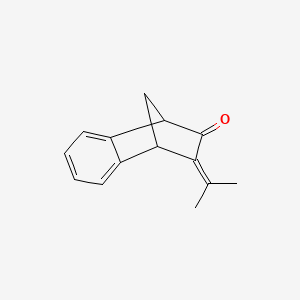
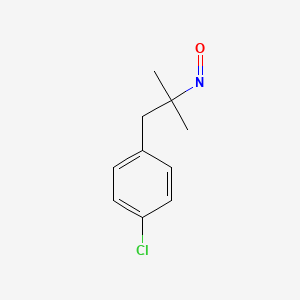

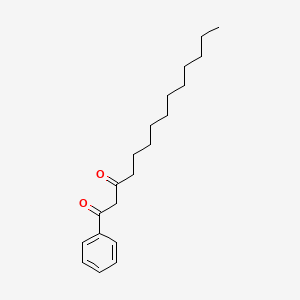

![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14636730.png)
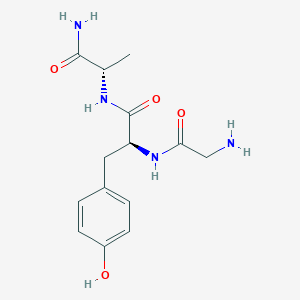
![1,1'-Biphenyl, 2-[(3-methoxyphenyl)thio]-2'-(phenylthio)-](/img/structure/B14636738.png)
![6-Butylspiro[4.5]dec-6-ene](/img/structure/B14636742.png)

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
